molecular formula C6H5N5O2 B1683600 Xanthopterin CAS No. 119-44-8

Xanthopterin

Cat. No. B1683600
CAS RN: 119-44-8
M. Wt: 179.14 g/mol
InChI Key: VURKRJGMSKJIQX-UHFFFAOYSA-N
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Description

Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . Small microorganisms convert it into folic acid . It is the end product of a non-conjugated pteridine compound and inhibits the growth of lymphocytes produced by concanavalin .


Synthesis Analysis

In water strider embryos, xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .


Molecular Structure Analysis

The molecular formula of Xanthopterin is C6H5N5O2 . The IUPAC name is 2-amino-3,5-dihydropteridine-4,6-dione . The InChI is 1S/C6H5N5O2/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4/h1H, (H,9,12) (H3,7,8,10,11,13) .


Chemical Reactions Analysis

Xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .


Physical And Chemical Properties Analysis

Xanthopterin has a molecular weight of 179.14 g/mol . It is a yellow, crystalline solid .

Scientific Research Applications

Acceleration of Cellular Growth and Wound Healing

Xanthopterin has been investigated for its effects on cellular growth and wound healing. Research from the mid-20th century demonstrated that xanthopterin could accelerate the growth of cultures in vitro from cells derived from various organs, such as cartilage of rats, spleen, liver, thyroid, pancreas, and adrenal capsules. Interestingly, it was also found to impede the proliferation of neoplastic cells in vitro. This led to studies on its effects in vivo, particularly on the regeneration of cellular elements of the cornea after wounding, indicating potential therapeutic applications in wound healing and tissue regeneration (M. Vincentiis, 1959).

Inhibition of Cell Proliferation in Renal Disease

Further studies have explored the role of xanthopterin in the context of renal insufficiency. Xanthopterin, a metabolic end product of nonconjugated pteridine compounds, has been shown to inhibit the proliferation and growth of lymphocytes stimulated by conconavalin A. Its presence is significantly increased in patients with chronic renal failure, suggesting a role in the pathogenesis of uremia and potential as a biomarker for renal disease (D. Qujeq, Homayoun Ahmadi, 2001); (A. Bakir et al., 1992).

Modulation of Xanthine Oxidase Activity

Xanthopterin has been studied for its interaction with xanthine oxidase (XO), an enzyme involved in the metabolic pathway leading to the production of uric acid. Inhibiting XO activity is a therapeutic approach for treating conditions such as gout. Research has developed methodologies for screening XO inhibitors, showcasing the potential for xanthopterin and related compounds in managing hyperuricemia and gout through their modulatory effects on XO activity (De-qiang Li, Shaoping Li, J. Zhao, 2014).

Renal Dysfunction and Crystal Nephropathy

Xanthopterin has been implicated in renal dysfunction and crystal nephropathy, serving as a reversible model for studying the impact of crystal deposition on renal function. Its administration in rats led to polyuria and a form of nonoliguric acute renal failure (ARF), with renal function declining and then returning to normal after several days. This effect is modulated by dietary salt intake and urine flow rate, providing insights into the mechanisms of crystal nephropathy and potential therapeutic interventions (S. Garber et al., 1995).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins . Therefore, there is a need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .

properties

IUPAC Name

2-amino-3,5-dihydropteridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURKRJGMSKJIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)NC(=N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152282
Record name Xanthopterin
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Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Xanthopterin

CAS RN

119-44-8
Record name Xanthopterin
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Record name XANTHOPTERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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